

Ethyl (2R)-2-fluoropropanoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyl (2R)-2-fluoropropanoate

CAS No.: 72959-94-5

Cat. No.: B1336526

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Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of a molecule's three-dimensional architecture is paramount. Chirality, the property of "handedness" in molecules, governs the interaction between a drug and its biological target.^[1] Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.^[2] Consequently, the biological activity, safety, and pharmacokinetic profile of a drug are often dictated by the specific arrangement of its atoms in space.^[2] More than half of all small-molecule drugs approved are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers to ensure therapeutic efficacy and minimize off-target effects.^[2]

This imperative has driven a rising demand for chiral intermediates—or "building blocks"—that serve as foundational components for the synthesis of complex pharmaceutical agents.^{[3][4]} Among these, fluorinated chiral building blocks have garnered significant attention. The strategic incorporation of fluorine atoms into a drug candidate can dramatically alter its

properties, enhancing metabolic stability, increasing binding affinity, and improving bioavailability.[5]

Ethyl (2R)-2-fluoropropanoate, the subject of this guide, is a quintessential example of such a valuable chiral building block. It provides a stereochemically defined α -fluoro ester moiety, a structural motif found in numerous biologically active compounds. This guide offers an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this versatile intermediate.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis. The following table summarizes the key physical and spectroscopic properties of **Ethyl (2R)-2-fluoropropanoate**.

Property	Value	Source
CAS Number	72959-94-5	[6][7]
Molecular Formula	C ₅ H ₉ FO ₂	[7][8]
Molecular Weight	120.12 g/mol	[7][8]
Appearance	Colorless Liquid	[6]
Boiling Point	93-94 °C / 300 mmHg	[6]
InChI Key	ODMITNOQNBVSQG-SCSAIBSYSA-N	[6]
SMILES	CC(OCC)=O	[7]
Typical ¹ H-NMR	See discussion below	[5]
Typical ¹³ C-NMR	See discussion below	[5]

Spectroscopic Data Interpretation: While specific shifts can vary slightly based on the solvent and instrument, representative NMR data for related α -fluoro- α -aryl propanoates provide a useful reference. For Ethyl 2-(4-Chlorophenyl)-2-fluoropropanoate, the following signals are characteristic[5]:

- $^1\text{H-NMR}$ (CDCl_3): The methyl group protons adjacent to the chiral center ($-\text{CH}(\text{F})\text{CH}_3$) appear as a doublet due to coupling with the fluorine atom, typically around δ 1.91 ppm with a J-coupling ($J_{\text{H-F}}$) of approximately 22.0 Hz. The ethyl ester protons ($-\text{OCH}_2\text{CH}_3$) present as a quartet around δ 4.22 ppm and a triplet around δ 1.26 ppm.
- $^{13}\text{C-NMR}$ (CDCl_3): The carbon atom bonded to fluorine (C-2) exhibits a large coupling constant ($J_{\text{C-F}}$) and appears as a doublet, often in the range of δ 94.2 ppm with a JC-F of \sim 187 Hz. The adjacent methyl carbon (C-3) also shows coupling to fluorine, appearing as a doublet around δ 24.8 ppm with a JC-F of \sim 24 Hz.

Researchers should always acquire and interpret their own analytical data to confirm the identity and purity of the synthesized compound.

Stereoselective Synthesis of Ethyl (2R)-2-fluoropropanoate

The primary challenge in synthesizing this building block is the enantioselective installation of the fluorine atom at the C-2 position. Several strategies have been developed, with the most common and practical methods involving the fluorination of a chiral precursor derived from the "chiral pool."

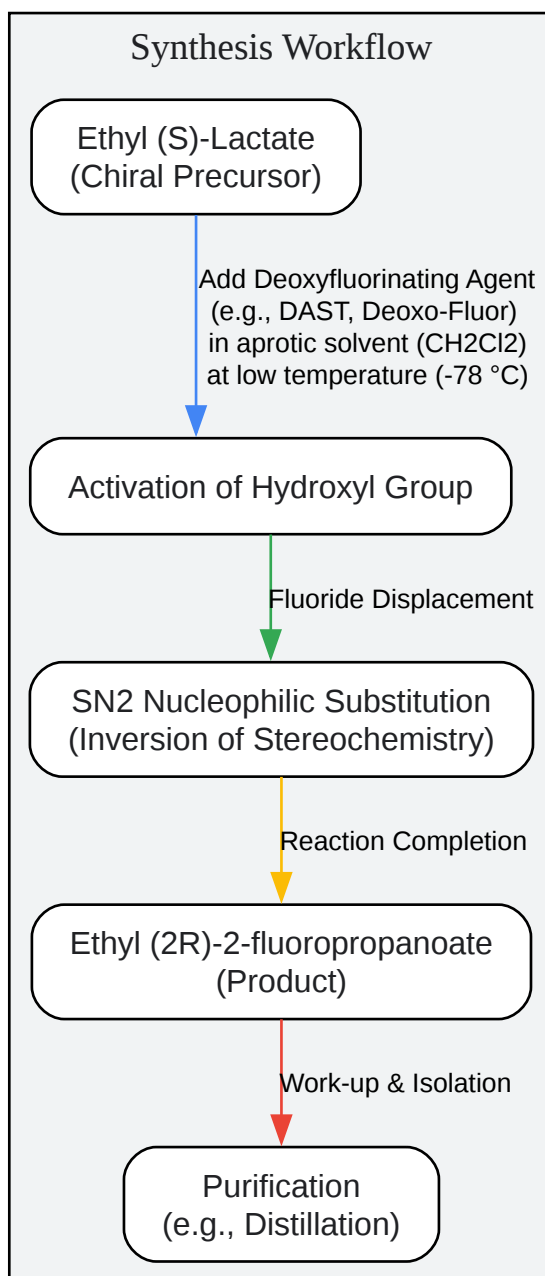
The Chiral Pool Approach: Fluorination of Ethyl (S)-Lactate Derivatives

The most direct and widely adopted strategy begins with commercially available and optically pure ethyl (S)-lactate. This approach leverages the pre-existing stereocenter to direct the stereochemical outcome of the fluorination reaction. The key transformation is the conversion of the hydroxyl group into a fluorine atom with inversion of configuration (an $\text{S}_{\text{N}}2$ -type reaction).

Causality Behind Experimental Choices: The choice of fluorinating agent is critical. While various reagents exist, those that promote an $\text{S}_{\text{N}}2$ pathway are essential for achieving the desired (R)-configuration from the (S)-lactate precursor. Deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose. These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion.

Workflow for Stereoselective Fluorination

The following diagram illustrates the general workflow for the synthesis of **Ethyl (2R)-2-fluoropropanoate** from Ethyl (S)-lactate.



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Caption: Synthesis of **Ethyl (2R)-2-fluoropropanoate** via SN2 fluorination.

Detailed Experimental Protocol: Deoxyfluorination of Ethyl (S)-Lactate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

- Ethyl (S)-lactate (1.0 eq)
- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add Ethyl (S)-lactate dissolved in anhydrous DCM.
- **Cooling:** Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Reagent Addition:** Slowly add Deoxo-Fluor® dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above $-70\text{ }^\circ\text{C}$.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at $-78\text{ }^\circ\text{C}$ for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
- **Quenching:** Once the reaction is complete, carefully and slowly quench the reaction by pouring it into a stirred, ice-cold saturated aqueous NaHCO_3 solution. Caution: Quenching

can be exothermic and may release gas.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield **Ethyl (2R)-2-fluoropropanoate** as a colorless liquid.

Self-Validation: The final product should be characterized by ^1H NMR, ^{13}C NMR, and polarimetry to confirm its structure and enantiomeric purity. The specific rotation should be measured and compared to literature values.

Alternative Synthetic Approaches

While the chiral pool approach is dominant, other methods for creating α -fluoro esters exist, including:

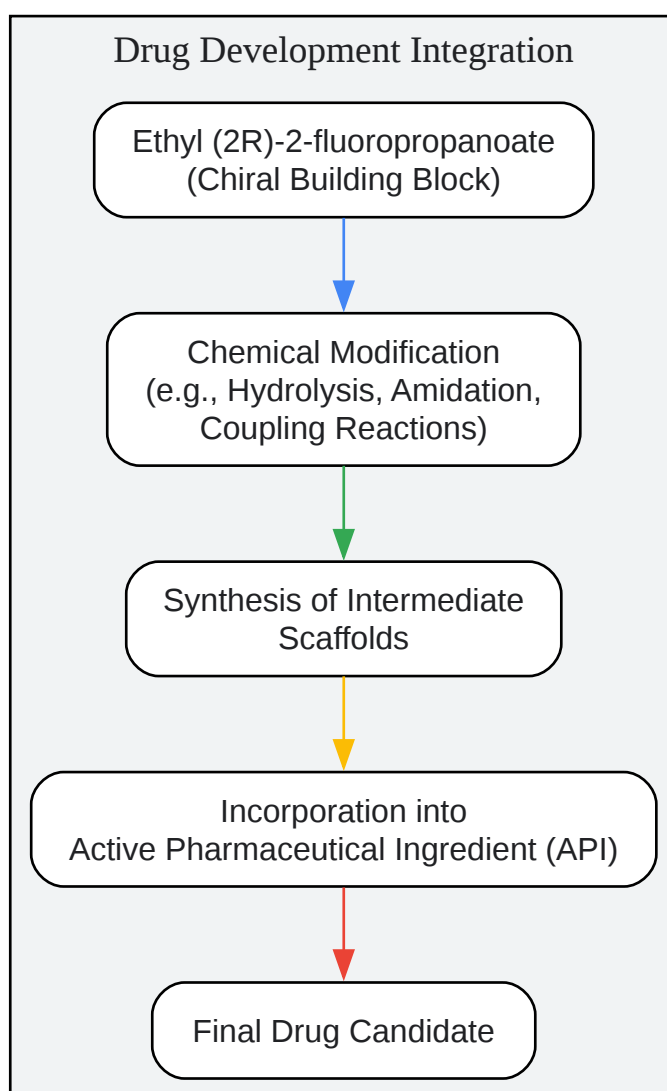
- Asymmetric Electrophilic Fluorination: This involves the fluorination of a prochiral enolate derived from an achiral propanoate ester using a chiral fluorinating agent or a combination of an achiral fluorinating agent (like N-fluorobenzenesulfonimide, NFSI) and a chiral catalyst.[9][10][11] These methods are powerful but often require more complex and expensive catalysts.
- Biocatalytic Methods: The use of enzymes, such as ene reductases, has recently emerged as a green and highly selective method for the asymmetric synthesis of α -fluoroesters from α -fluoroenoates.[12]

Applications in Medicinal Chemistry and Drug Development

Ethyl (2R)-2-fluoropropanoate is not merely a chemical curiosity; it is a key component in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[13] The α -fluoro ester moiety can be hydrolyzed to the corresponding carboxylic acid or subjected to further transformations to build more complex structures.

Logical Flow of Application

The diagram below outlines how a chiral building block like **Ethyl (2R)-2-fluoropropanoate** is integrated into a drug discovery pipeline.



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Caption: Role of the chiral building block in API synthesis.

A notable application is in the synthesis of JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[14] While the linked example uses a related cyano-building block, the synthetic logic of incorporating a small, functionalized chiral piece into a larger heterocyclic core is directly analogous. The (R)-configuration of the fluoro-propanoate can be critical for achieving the correct geometry to fit into the kinase's active site, thereby enhancing potency and selectivity.

Safety and Handling

Ethyl (2R)-2-fluoropropanoate, like many organic reagents, must be handled with care.

- Hazards: It is a flammable liquid. It may be harmful if inhaled or swallowed and can cause skin and eye irritation.[13]
- Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl (2R)-2-fluoropropanoate stands as a powerful and versatile chiral building block for modern organic synthesis. Its value is rooted in the combination of a stereochemically defined center and a strategically placed fluorine atom—a combination that is highly sought after in the design of new pharmaceuticals and agrochemicals. The well-established synthetic routes from the chiral pool make it an accessible and practical tool for researchers. As the demand for more sophisticated and effective small-molecule therapeutics continues to grow, the importance of foundational chiral intermediates like **Ethyl (2R)-2-fluoropropanoate** will only increase, enabling the precise construction of the next generation of medicines.

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- To cite this document: BenchChem. [Ethyl (2R)-2-fluoropropanoate: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336526/docs#ethyl-2r-2-fluoropropanoate-a-comprehensive-technical-guide-for-advanced-synthesis>]

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